molecular formula C17H26N2O2S B5716172 N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea

N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea

Cat. No. B5716172
M. Wt: 322.5 g/mol
InChI Key: IASSTSRMAQGSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound belongs to the class of thioureas, which are known for their diverse biological activities. The unique chemical structure of N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea makes it an attractive candidate for further investigation in the areas of drug discovery and development.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of its polymerization can prevent the formation of the microtubules necessary for cell division. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea can induce apoptosis in a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and age-related macular degeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is its high potency in inducing apoptosis in cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea. One area of interest is in the development of new cancer therapies based on this compound. Another area of research is in the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases such as rheumatoid arthritis and age-related macular degeneration.

Synthesis Methods

The synthesis of N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea involves the reaction of cyclohexyl isothiocyanate with 2-(3,4-dimethoxyphenyl)ethylamine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. This method has been optimized to yield high purity and high yield of the desired product.

Scientific Research Applications

N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea has been studied extensively for its potential applications in the field of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

1-cyclohexyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(22)19-14-6-4-3-5-7-14/h8-9,12,14H,3-7,10-11H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASSTSRMAQGSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea

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